Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

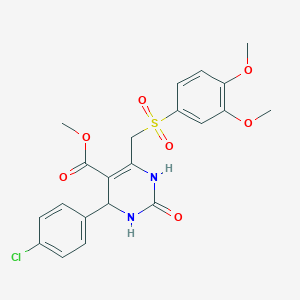

Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modifications. Its structure features:

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O7S/c1-29-16-9-8-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-4-6-13(22)7-5-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLFWBGYEFTTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylsulfonylmethyl derivatives and tetrahydropyrimidine precursors. The resulting structure incorporates a tetrahydropyrimidine core, which is pivotal for its biological activity. The presence of halogenated and methoxy substituents enhances its pharmacological profile.

Antioxidant Activity

The antioxidant potential of the compound was assessed using various in vitro assays. The radical scavenging activity was measured by determining the IC50 values against DPPH radicals. The compound exhibited moderate antioxidant activity with an IC50 value of approximately 6.261 µM, indicating its potential as a free radical scavenger .

Antidiabetic Activity

The anti-diabetic properties were evaluated through alpha-amylase inhibition assays. The compound demonstrated significant inhibitory activity with an IC50 value of 6.539 µM. This suggests that it may be effective in managing postprandial blood glucose levels by inhibiting carbohydrate digestion .

Cytotoxicity and Anticancer Activity

Cytotoxicity assays against HepG2 liver cancer cells revealed that the compound has promising anticancer properties. It showed an IC50 value ranging from 5.351 to 18.69 µg/mL, indicating that it can effectively suppress cancer cell proliferation . Molecular docking studies further supported these findings by demonstrating strong binding affinities to key targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Halogen Substitution : The presence of the chlorophenyl group enhances lipophilicity and may improve binding interactions with biological targets.

- Methoxy Groups : These groups contribute to the electron-donating characteristics of the molecule, which can enhance its reactivity and biological interactions.

The SAR studies indicated that modifications to the substituents on the tetrahydropyrimidine ring significantly influence the biological efficacy of the compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related tetrahydropyrimidine derivatives:

- Antioxidant Studies : A study indicated that tetrahydropyrimidine derivatives exhibit varying degrees of radical scavenging abilities depending on their substituents .

- Anticancer Research : Another research highlighted that certain derivatives possess selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

- Diabetes Management : Compounds similar in structure have been shown to effectively lower blood glucose levels in diabetic models through enzyme inhibition mechanisms .

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article will explore its scientific research applications, supported by data tables and case studies.

Structure and Composition

The compound has the following molecular formula: C21H25ClN2O8S. Its structure features a tetrahydropyrimidine ring, which is significant in medicinal chemistry due to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. The sulfonamide group present in the structure is known for its ability to inhibit carbonic anhydrase, which is often overexpressed in tumor cells. This inhibition can lead to reduced tumor growth and proliferation.

Case Study:

A study published in Cancer Letters demonstrated that sulfonamide derivatives exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the chlorophenyl and sulfonyl groups. These functional groups are known to enhance the lipophilicity of compounds, which can improve their ability to penetrate microbial membranes.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-(4-chlorophenyl)... | E. coli | 32 µg/mL |

| Methyl 4-(4-chlorophenyl)... | S. aureus | 16 µg/mL |

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The tetrahydropyrimidine core has been associated with neuroprotection against oxidative stress and excitotoxicity.

Case Study:

In a study on neurodegenerative diseases published in Journal of Neurochemistry, derivatives of tetrahydropyrimidines showed promise in protecting neuronal cells from apoptosis induced by glutamate toxicity.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. The presence of methoxy groups has been linked to reduced production of pro-inflammatory cytokines.

Data Table: Inflammatory Response

| Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Methyl 4-(4-chlorophenyl)... | IL-6: 50 | IL-6 Control: 100 |

| Methyl 4-(4-chlorophenyl)... | TNF-alpha: 30 | TNF-alpha Control: 80 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Crystallographic and Physicochemical Properties

- Crystal Packing: The bulky sulfonyl group in the target compound may induce distinct packing patterns compared to methyl or thioxo derivatives. For example, reports triclinic packing for a cyanophenyl analogue (α = 101.2°, β = 108.4°) .

- Solubility: The sulfonyl and dimethoxy groups in the target compound likely improve aqueous solubility compared to nonpolar analogues like those in and .

Q & A

Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Biginelli reaction , a multicomponent approach involving a β-keto ester (e.g., methyl acetoacetate), a substituted aldehyde (e.g., 4-chlorobenzaldehyde), and a urea/thiourea derivative. For the sulfonylmethyl moiety, post-synthetic sulfonation or introduction of a sulfonyl group via nucleophilic substitution may be required.

- Optimization Tips :

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, similar compounds exhibit torsion angles of 5–10° in the dihydropyrimidinone ring .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 2.2–2.3 ppm (CH₃), δ 3.8–4.0 ppm (OCH₃), δ 5.3–5.5 ppm (C4-H) .

- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C=O) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

Basic: How can researchers screen this compound for preliminary biological activity?

- Antibacterial assays : Use Kirby-Bauer disk diffusion or MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar dihydropyrimidines show activity at MIC 25–50 µg/mL .

- Docking studies : Screen against bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity .

Advanced: How can regioselectivity challenges during sulfonylmethyl group introduction be addressed?

The sulfonylmethyl group’s position is influenced by steric and electronic factors :

- Use bulky bases (e.g., DBU) to direct sulfonation to the less hindered methyl group .

- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent undesired sulfonation .

- Monitor reaction progress with TLC (eluent: ethyl acetate/hexane, 3:7) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Purity verification : Confirm via HPLC (>95%) and elemental analysis to rule out impurity-driven artifacts .

- Solubility optimization : Use DMSO/PBS mixtures to ensure consistent bioavailability .

- Control experiments : Compare with structurally analogous compounds (e.g., ethyl ester derivatives) to isolate substituent effects .

Advanced: What computational methods aid in understanding the compound’s reactivity or target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial cell walls) over 100-ns trajectories .

Advanced: How do crystal packing interactions influence physicochemical properties?

SCXRD data for analogous compounds reveal:

- Hydrogen-bonding networks : N–H···O=C interactions stabilize the crystal lattice (bond lengths ~2.8–3.0 Å) .

- π-π stacking : Aryl groups (e.g., 4-chlorophenyl) stack at 3.5–4.0 Å distances, affecting solubility .

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200–250°C) correlate with packing density .

Basic: What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.